(2R)-3-Ethyl-1-nitropentan-2-ol

Catalog No.
S13008446
CAS No.
688359-74-2
M.F
C7H15NO3
M. Wt
161.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-3-Ethyl-1-nitropentan-2-ol

CAS Number

688359-74-2

Product Name

(2R)-3-Ethyl-1-nitropentan-2-ol

IUPAC Name

(2R)-3-ethyl-1-nitropentan-2-ol

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C7H15NO3/c1-3-6(4-2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3/t7-/m0/s1

InChI Key

YYQPBRSFKYALEQ-ZETCQYMHSA-N

Canonical SMILES

CCC(CC)C(C[N+](=O)[O-])O

Isomeric SMILES

CCC(CC)[C@H](C[N+](=O)[O-])O

(2R)-3-Ethyl-1-nitropentan-2-ol is a chiral organic compound characterized by the presence of a nitro group and an alcohol functional group on a five-carbon chain. The structure features an ethyl substituent at the third carbon and a hydroxyl group at the second carbon, which contributes to its stereochemistry. This compound can be represented by the molecular formula C7H15NO2C_7H_{15}NO_2 and possesses unique physical and chemical properties due to its functional groups.

Typical of alcohols and nitro compounds. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The hydroxyl group can be replaced by different nucleophiles under acidic or basic conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxylamine, depending on the reagents used.
  • Esterification: The alcohol can react with carboxylic acids to form esters, especially in the presence of acid catalysts.

These reactions are crucial for synthesizing derivatives and studying the compound's reactivity.

Several methods can be employed to synthesize (2R)-3-Ethyl-1-nitropentan-2-ol:

  • Asymmetric Reduction: Using biocatalysts such as Candida parapsilosis, which selectively reduces nitro ketones to their corresponding alcohols, can yield enantiomerically enriched products .
  • Nitration of Alcohols: Starting from 3-Ethylpentan-2-ol, nitration with nitric acid can introduce the nitro group at the appropriate position.
  • Reduction of Nitro Compounds: Nitroalkanes can be reduced using catalytic hydrogenation or metal hydrides to produce the corresponding alcohols.

These methods highlight the versatility in synthesizing this compound from various starting materials.

(2R)-3-Ethyl-1-nitropentan-2-ol has potential applications in:

  • Pharmaceutical Chemistry: As a building block for synthesizing biologically active compounds.
  • Chemical Research: In studies focused on chiral synthesis and reaction mechanisms involving nitro compounds.
  • Agricultural Chemistry: Potential use in developing new agrochemicals due to its structural properties.

Interaction studies involving (2R)-3-Ethyl-1-nitropentan-2-ol could explore its binding affinity with various biological targets. Given that similar compounds often interact with enzymes or receptors, understanding these interactions could reveal insights into its pharmacological potential. Studies may include:

  • Molecular Docking Studies: To predict how the compound binds to specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against various pathogens or cell lines.

Several compounds share structural similarities with (2R)-3-Ethyl-1-nitropentan-2-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Nitro-pentan-2-olNitro group at position 5Exhibits different biological activity
4-Nitro-pentan-2-olNitro group at position 4May have distinct reactivity
3-Methyl-1-nitropentanolMethyl substituent at position 3Alters steric hindrance
1-Nitrobutan-2-olShorter carbon chainDifferent physical properties

These comparisons underscore the uniqueness of (2R)-3-Ethyl-1-nitropentan-2-ol in terms of its specific functional groups and stereochemistry, which may contribute to its distinct chemical behavior and potential applications in various fields.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

161.10519334 g/mol

Monoisotopic Mass

161.10519334 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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